叔丁基 4-(3-氧代丙基)-1H-咪唑-1-羧酸酯

描述

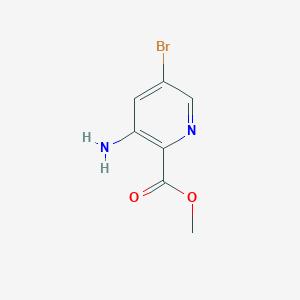

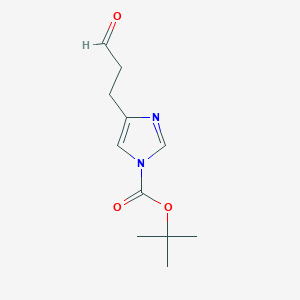

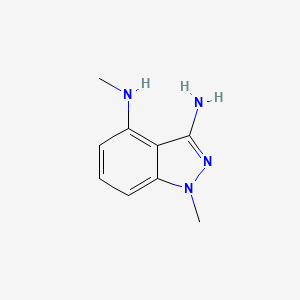

“tert-butyl 4-(3-oxopropyl)-1H-imidazole-1-carboxylate” is a compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The “tert-butyl” and “carboxylate” groups are common functional groups in organic chemistry. The “3-oxopropyl” group indicates the presence of a ketone functional group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole ring, along with the attached functional groups. The exact structure would depend on the specific locations of these groups on the imidazole ring .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imidazole ring and the various functional groups. The “3-oxopropyl” group, for example, could potentially undergo reactions typical of ketones .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar “carboxylate” and “3-oxopropyl” groups could impact its solubility in various solvents .

科学研究应用

Polymer Chemistry

tert-butyl 4-(3-oxopropyl)-1H-imidazole-1-carboxylate: has been utilized in the controlled ring-opening polymerization of N-carboxyanhydrides to produce well-defined peptoid-based polyacids . These polymers are significant for constructing peptidomimetic supramolecular assemblies with stimuli-responsive properties. The polymerization process is controlled, yielding polymers with precise molecular weights and narrow molecular weight distributions. The resulting polymers can be deprotected in mild acidic conditions to yield polyacids that mimic the structure of poly(glutamic acid), which are valuable in biomedical applications due to their biocompatibility and potential for drug delivery systems .

Medicine

In the medical field, the compound’s derivatives are explored for their potential as building blocks in drug design. The tert-butyl group’s unique reactivity pattern makes it a candidate for biosynthetic pathways and biodegradation processes. It could be used to modify the pharmacokinetic properties of therapeutic agents, enhancing their stability or altering their distribution within the body .

Materials Science

The compound is investigated for its role in the synthesis of materials with specific properties. For instance, its derivatives can be used to create polymers with unique characteristics, such as increased resistance to degradation or improved mechanical strength. These materials could find applications in various industries, from automotive to aerospace .

Environmental Science

Research into the environmental applications of tert-butyl 4-(3-oxopropyl)-1H-imidazole-1-carboxylate includes its use in the development of environmentally friendly materials. Its derivatives could be employed in the production of biodegradable plastics or as part of systems designed to capture and neutralize pollutants .

Biochemistry

In biochemistry, the compound serves as a precursor for synthesizing biomimetic polymers. These polymers can be used to study biological processes or as part of bioassays. The tert-butyl group’s reactivity is also of interest in understanding enzyme-catalyzed reactions and designing enzyme inhibitors .

Industrial Uses

Industrially, tert-butyl 4-(3-oxopropyl)-1H-imidazole-1-carboxylate is involved in the synthesis of chemicals that require specific functional groups for further chemical transformations. Its stability under various conditions makes it a valuable intermediate in the manufacture of a wide range of products .

Analytical Chemistry

The compound’s derivatives are used in analytical chemistry for the synthesis of reagents and standards. These compounds can help in the development of new analytical methods or improve existing ones, providing more accurate and sensitive detection of substances .

Synthetic Organic Chemistry

Finally, in synthetic organic chemistry, this compound is a versatile intermediate. It can be used to introduce imidazole rings into more complex molecules, which are prevalent in many pharmaceuticals and agrochemicals. The tert-butyl group can serve as a protective group that can be removed after the necessary chemical transformations have been completed .

安全和危害

未来方向

属性

IUPAC Name |

tert-butyl 4-(3-oxopropyl)imidazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-7-9(12-8-13)5-4-6-14/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGYAVOXVSBCDCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(N=C1)CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 4-(3-oxopropyl)-1H-imidazole-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1392789.png)

![2-{1-[2-(2-Chloro-6-fluorophenyl)ethyl]-2-piperazinyl}ethanol](/img/structure/B1392795.png)

![(8-methoxy-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile](/img/structure/B1392798.png)

![3-isopropylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1392799.png)

![1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1392804.png)

![2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1392806.png)

![4-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride](/img/structure/B1392807.png)

![3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1392810.png)